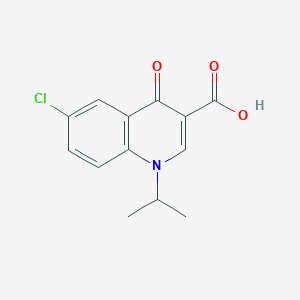
6-Chloro-4-oxo-1-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-Chloro-4-oxo-1-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of the quinolone class, which is known for its antibacterial properties. Quinolones are a group of synthetic broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies of these compounds are crucial for developing new antibacterial agents with improved efficacy and reduced resistance .
Synthesis Analysis
The synthesis of quinolone derivatives often involves the introduction of various substituents to the quinolone core to enhance antibacterial activity. For instance, the synthesis of 6,7,8-polysubstituted quinolones has been explored, leading to compounds with significant antibacterial activities . The synthesis process typically includes the formation of the quinolone ring followed by various substitution reactions to introduce different functional groups at specific positions on the ring.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a ketone at the 4-position. Substituents at the 6-position, such as a chlorine atom, can influence the compound's antibacterial activity. The presence of a propyl group at the N-1 position in the compound of interest may also affect its biological activity and pharmacokinetic properties .
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, including transformations of their functional groups. For example, propanenitriles can be stepwise transformed into amides and then into acids under specific conditions, which may be applicable to modifying the side chains of quinolone derivatives to obtain new compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as melting points, solubility, and dissociation properties, are important for their formulation and therapeutic application. For example, the study of the melting and dissociation properties of a closely related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, provides insights into the improvement of the crystallization and purification processes of quinolone antibiotics like ciprofloxacin . These properties are influenced by factors such as ion strength, temperature, and pH, and are critical for the drug's bioavailability and stability.
Scientific Research Applications
Antibacterial Activity
Research on derivatives of 1,4-dihydroquinoline-3-carboxylic acids has demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, studies on 6,7- and 7,8-disubstituted compounds highlighted the structure-activity relationships leading to the identification of compounds with enhanced antibacterial efficacy compared to established antibiotics like oxolinic acid (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980). Additionally, certain quinoline derivatives have shown promise in addressing antibiotic resistance, a critical concern in contemporary medicine.
Anti-inflammatory and Antibacterial Properties
Quinoline-attached furan derivatives have been synthesized and evaluated for their anti-inflammatory, antibacterial, and reduced gastrointestinal toxicity properties. These compounds, through careful structural modification, have demonstrated significant potential in both anti-inflammatory and antibacterial applications without the heightened ulcerogenic and lipid peroxidation risks associated with some traditional medications (M. S. Alam, Priyatosh Sarkar, A. Husain, Akranth Marella, M. Zaman, M. Akhter, M. Shaharyar, O. Alam, F. Azam, 2011).
Antifungal and Antimycobacterial Effects
Novel syntheses of quinoline derivatives have expanded their application into antifungal and antimycobacterial territories. For example, fluoroquinolone-based 4-thiazolidinones have been developed from key quinoline carboxylic acids, showcasing moderate adrenergic blocking and sympatholytic activities in addition to their core antimicrobial properties (N. Patel, S. D. Patel, 2010). Furthermore, compounds designed to inhibit Mycobacterium tuberculosis have been developed, indicating the role of quinoline derivatives in combating tuberculosis with reduced cytotoxicity profiles, offering a promising avenue for new antitubercular therapies (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020).
properties
IUPAC Name |
6-chloro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFREBLZTLGIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)
![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)
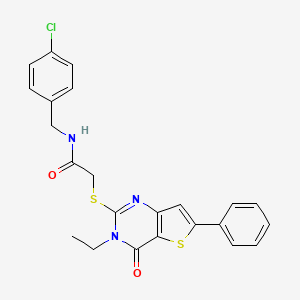
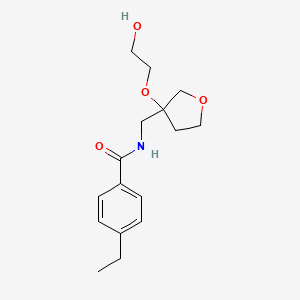
![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)
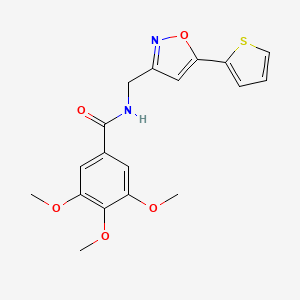
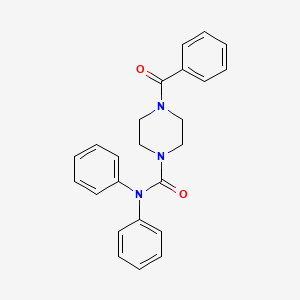
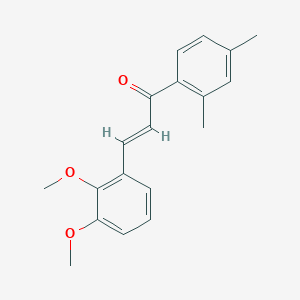
![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)
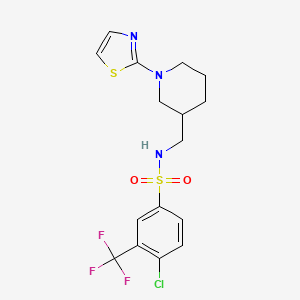
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)